
1-(Benzyloxy)-7-cyclopropyl-6-fluoroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-7-cyclopropyl-6-fluoroisoquinoline is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a benzyloxy group, a cyclopropyl group, and a fluorine atom attached to the isoquinoline core, making it a unique and potentially valuable molecule in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-7-cyclopropyl-6-fluoroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pomeranz-Fritsch reaction, which involves the cyclization of a benzylamine derivative with an aldehyde.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using diazomethane or a similar reagent.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反応の分析
Types of Reactions: 1-(Benzyloxy)-7-cyclopropyl-6-fluoroisoquinoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The isoquinoline core can be reduced to a tetrahydroisoquinoline derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Amino, thio, or alkoxy derivatives of the isoquinoline core.
科学的研究の応用
1-(Benzyloxy)-7-cyclopropyl-6-fluoroisoquinoline has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe for studying biological processes involving isoquinoline derivatives.
Industry: It can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 1-(Benzyloxy)-7-cyclopropyl-6-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzyloxy group can enhance its binding affinity to certain proteins, while the fluorine atom can increase its metabolic stability. The cyclopropyl group may contribute to its overall three-dimensional structure, affecting its interaction with biological targets.
類似化合物との比較
1-(Benzyloxy)-7-cyclopropyl-6-fluoroisoquinoline can be compared with other isoquinoline derivatives, such as:
1-(Benzyloxy)-6-fluoroisoquinoline: Lacks the cyclopropyl group, which may affect its biological activity and stability.
7-cyclopropyl-6-fluoroisoquinoline: Lacks the benzyloxy group, which may reduce its binding affinity to certain targets.
1-(Benzyloxy)-7-cyclopropylisoquinoline: Lacks the fluorine atom, which may decrease its metabolic stability.
The presence of the benzyloxy, cyclopropyl, and fluorine groups in this compound makes it a unique compound with potentially enhanced properties compared to its analogs.
特性
CAS番号 |
923022-60-0 |
|---|---|
分子式 |
C19H16FNO |
分子量 |
293.3 g/mol |
IUPAC名 |
7-cyclopropyl-6-fluoro-1-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C19H16FNO/c20-18-10-15-8-9-21-19(17(15)11-16(18)14-6-7-14)22-12-13-4-2-1-3-5-13/h1-5,8-11,14H,6-7,12H2 |
InChIキー |
RISKFLCKGPHXKM-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C=C3C=CN=C(C3=C2)OCC4=CC=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


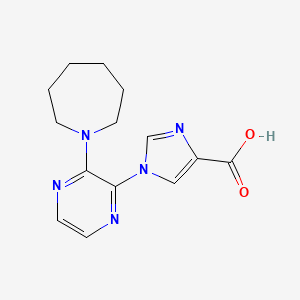
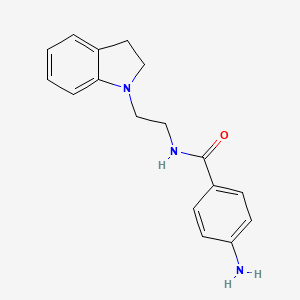
![4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran](/img/structure/B15063422.png)

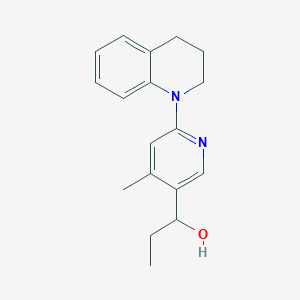
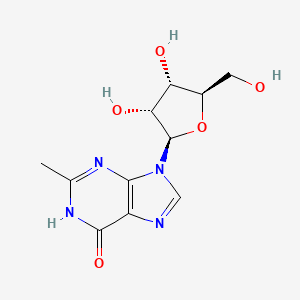
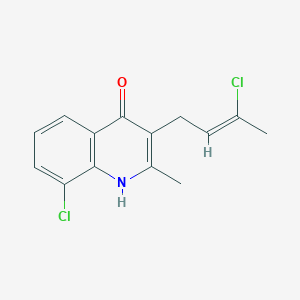

![8-Nitroindolo[1,2-b]isoquinoline-6,12-dione](/img/structure/B15063462.png)
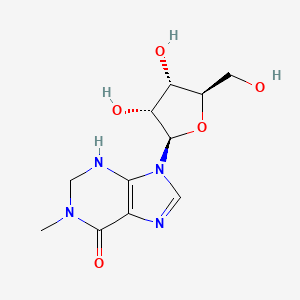
![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15063473.png)
![(3aR,4S,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15063480.png)


